1-cyclopropyl-1H-pyrazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-1H-pyrazole-5-sulfonamide is a heterocyclic compound that features a pyrazole ring substituted with a cyclopropyl group and a sulfonamide moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the cyclopropyl and sulfonamide groups imparts unique chemical properties to the molecule, making it a valuable scaffold for the development of new drugs and materials.
Preparation Methods
The synthesis of 1-cyclopropyl-1H-pyrazole-5-sulfonamide typically involves the cyclocondensation of hydrazine derivatives with 1,3-dielectrophilic compounds or through 1,3-dipolar cycloaddition reactions . One common method involves the reaction of cyclopropyl hydrazine with a suitable sulfonyl chloride under basic conditions to form the desired sulfonamide. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts or solvents to facilitate the reaction .
Chemical Reactions Analysis
1-Cyclopropyl-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like dimethyl sulfoxide (DMSO), and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include sulfone, amine, and substituted pyrazole derivatives .
Scientific Research Applications
1-Cyclopropyl-1H-pyrazole-5-sulfonamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets, such as enzymes and receptors.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability or conductivity
Mechanism of Action
The mechanism of action of 1-cyclopropyl-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the cyclopropyl group can enhance the binding affinity of the compound to its target by providing steric hindrance and increasing hydrophobic interactions .
Comparison with Similar Compounds
1-Cyclopropyl-1H-pyrazole-5-sulfonamide can be compared with other pyrazole-sulfonamide derivatives, such as:
Celecoxib: A non-steroidal anti-inflammatory drug that also contains a pyrazole and sulfonamide moiety.
Sulfaphenazole: An antibacterial agent that features a pyrazole ring and a sulfonamide group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds. This makes it a valuable scaffold for the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C6H9N3O2S |
---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
2-cyclopropylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C6H9N3O2S/c7-12(10,11)6-3-4-8-9(6)5-1-2-5/h3-5H,1-2H2,(H2,7,10,11) |
InChI Key |
PDKIPABUIZJEQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=CC=N2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.